

The Aminopyrazole Scaffold: A Privileged Framework for Targeting Key Therapeutic Proteins

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Compound of Interest

Compound Name: 3-Amino-5-phenylpyrazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole core is a versatile and highly effective scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of proteins implicated in human diseases. Its ability to form critical hydrogen bond interactions within the ATP-binding sites of kinases has established it as a "privileged structure" in the design of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the key therapeutic targets of aminopyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics.

Key Therapeutic Targets and Quantitative Data

Aminopyrazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases and other enzymes. The following tables summarize the *in vitro* potency of selected aminopyrazole compounds against their primary targets.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Reference
Compound 10h	FGFR1	Biochemical	46	[1]
FGFR2	Biochemical	41	[1]	
FGFR3	Biochemical	99	[1]	
FGFR2 V564F	Biochemical	62	[1]	
Compound 7	FGFR2	Biochemical	5.2	[2]
FGFR3	Biochemical	5.6	[2]	

Table 2: AXL Receptor Tyrosine Kinase Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
Compound 6li	AXL	Enzymatic	1.6	0.26	[3][4][5]

Table 3: Cyclin-Dependent Kinase (CDK) Inhibitors

Compound	Target	Assay Type	IC50 (μM)	Ki (μM)	Reference
AT7519	CDK2	Biochemical	-	-	[6]
Compound 9	CDK2/cyclin A2	Biochemical	0.96	-	[7][8]
Compound 7d	CDK2/cyclin A2	Biochemical	1.47	-	[7][8]
Compound 7a	CDK2/cyclin A2	Biochemical	2.01	-	[7][8]
Compound 4	CDK2/cyclin A2	Biochemical	3.82	-	[7][8]
Compound 15	CDK2	Biochemical	-	0.005	[9]

Table 4: Bruton's Tyrosine Kinase (BTK) Inhibitors

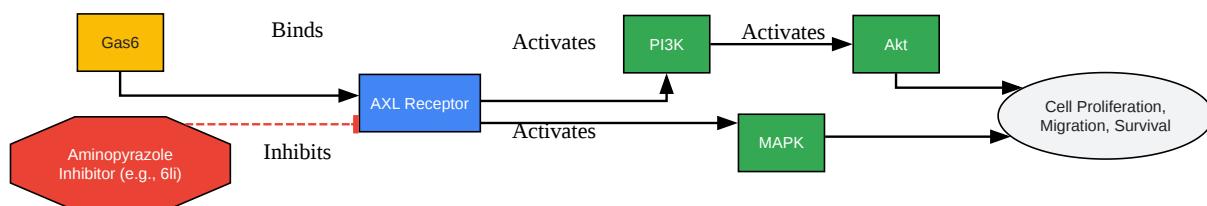
Compound	Target	Assay Type	IC50 (nM)	Reference
Spebrutinib Analog (14m)	BTK	Biochemical	Low nM	[10]

Core Signaling Pathways Targeted by Aminopyrazole Scaffolds

Aminopyrazole-based inhibitors often modulate critical signaling cascades that are dysregulated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the therapeutic effects of these compounds.

AXL Signaling Pathway

AXL, a receptor tyrosine kinase, activates downstream pathways such as PI3K/Akt and MAPK upon binding its ligand, Gas6.[3] Aberrant AXL signaling is implicated in cell proliferation, migration, and drug resistance.

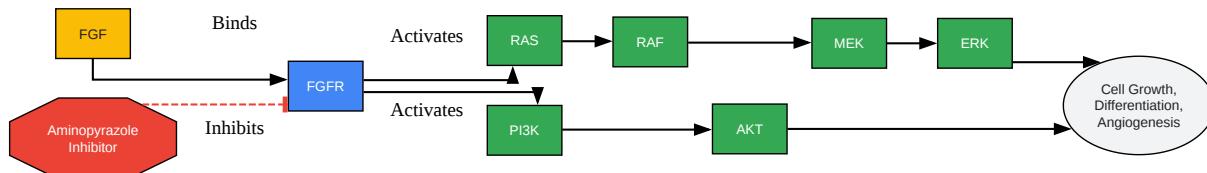


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AXL signaling pathway and inhibition.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by FGFs, trigger downstream signaling cascades, including the MAPK and PI3K/Akt pathways, to regulate cell growth, differentiation, and angiogenesis.[11]

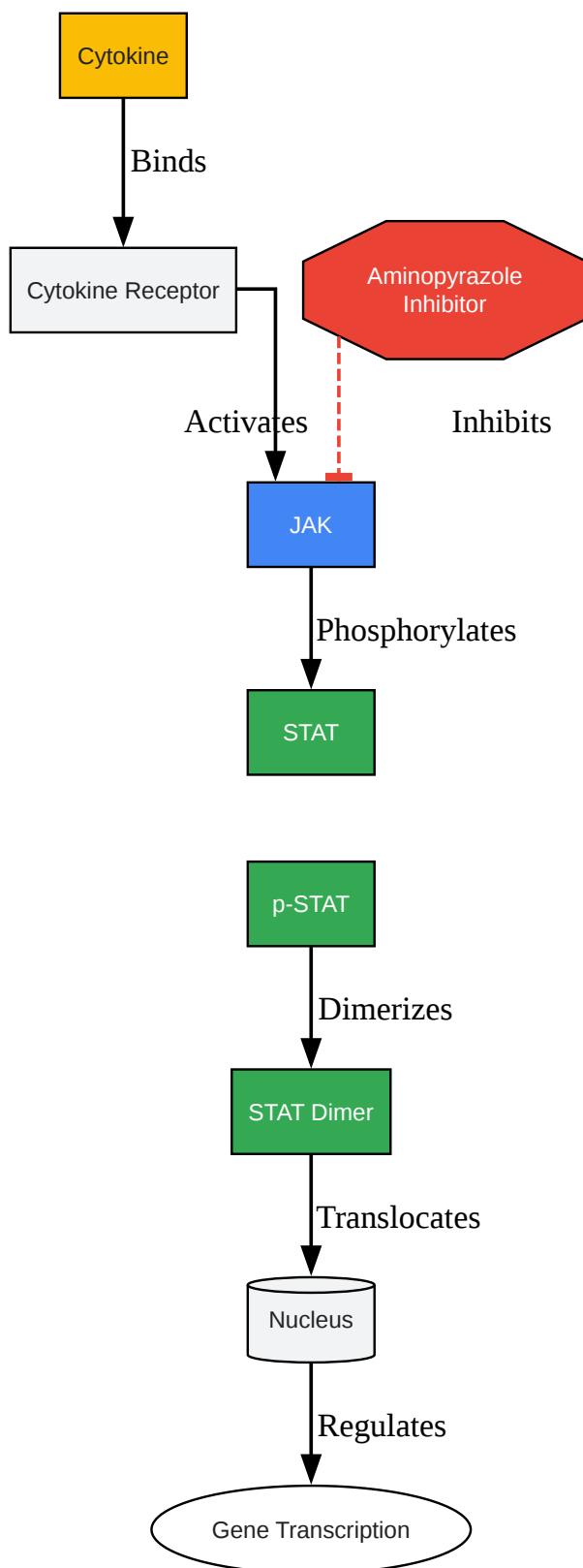


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FGFR signaling cascade and point of inhibition.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling.[12][13] Cytokine binding to its receptor leads to JAK activation, which then phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription involved in immunity and inflammation.



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Overview of the JAK-STAT signaling pathway.

Key Experimental Protocols

The development and characterization of aminopyrazole-based inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to determine the potency of inhibitors against a specific kinase.

Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody specific to the phosphorylated substrate and a GFP-fused substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and GFP acceptor into close proximity, resulting in a FRET signal.[14]

Protocol:

- **Compound Preparation:** Prepare a serial dilution of the aminopyrazole inhibitor in DMSO.
- **Assay Plate Preparation:** Add the diluted compounds to a low-volume 384-well plate.
- **Kinase Reaction:**
 - Prepare a kinase/substrate mixture containing the target kinase (e.g., mTOR) and the GFP-fused substrate (e.g., 4E-BP1-GFP) in kinase reaction buffer.[14]
 - Add the kinase/substrate mixture to the wells containing the compound.
 - Initiate the reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 1 hour).[15]
- **Detection:**
 - Stop the reaction by adding EDTA.
 - Add the terbium-labeled anti-phospho-substrate antibody.

- Incubate for a further period to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for donor and acceptor).
- Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a compound in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.^[16] In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified, with a higher amount indicating stabilization by the compound.^[16]

Protocol:

- **Cell Treatment:** Culture cells to 70-80% confluence and treat with the aminopyrazole inhibitor or vehicle control for a defined period (e.g., 3 hours).^{[16][17]}
- **Heat Challenge:**
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.^[18]
 - Cool the samples on ice.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or using a lysis buffer.
- **Protein Quantification:**
 - Separate the soluble fraction from the precipitated proteins by centrifugation.

- Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like AlphaScreen®.[18]
- Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Kinase Selectivity Profiling

This is essential to determine the specificity of an aminopyrazole inhibitor and identify potential off-target effects.

Principle: The inhibitor is tested at a fixed concentration against a large panel of kinases to assess its activity profile across the kinome.[19][20]

Protocol:

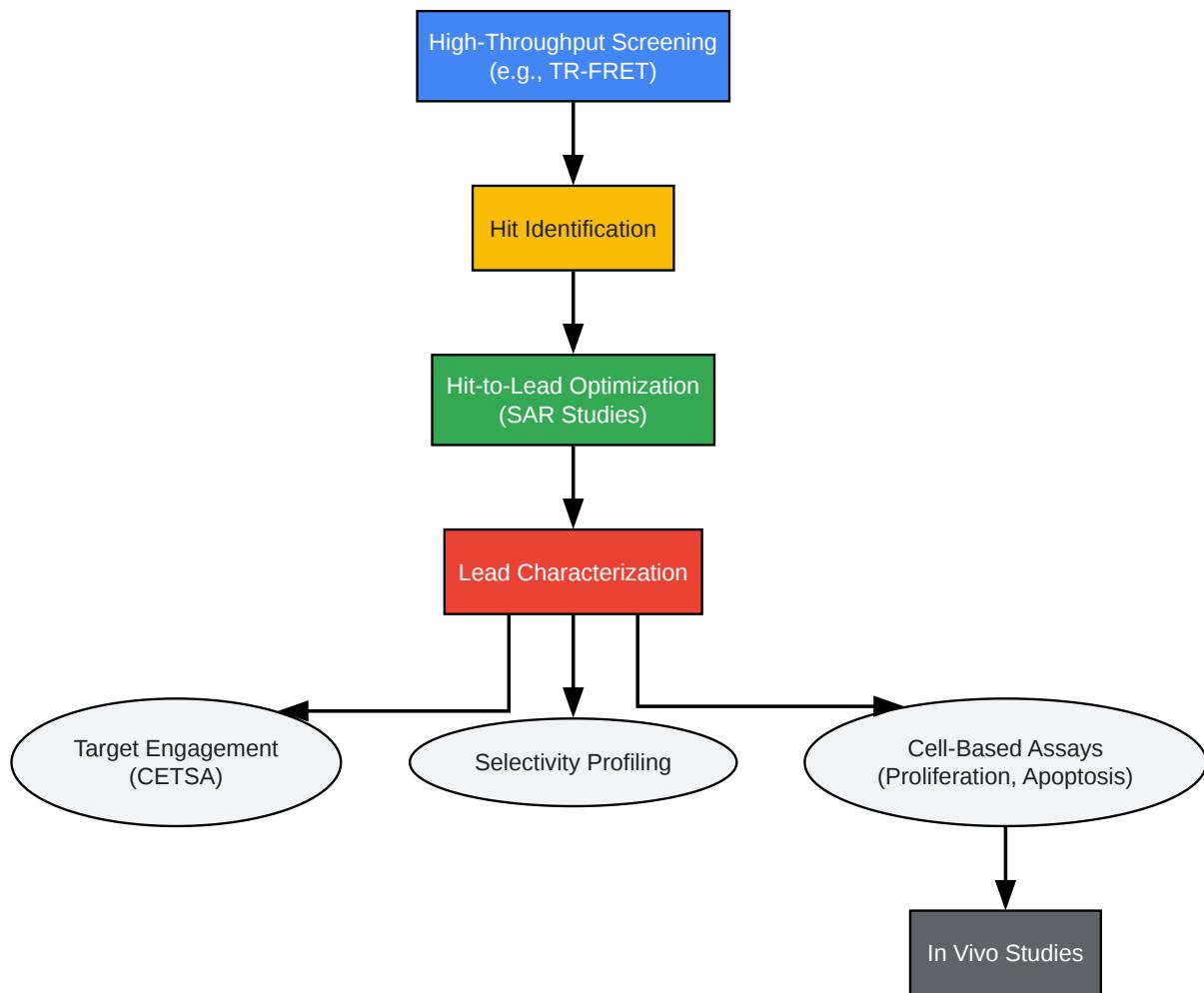
- **Compound Preparation:** Prepare the inhibitor at a concentration significantly higher than its expected IC₅₀ for the primary target (e.g., 1 μM).[20]
- **Kinase Panel:** Utilize a commercially available kinase profiling service or an in-house panel of purified kinases. These are often provided in a multi-well format with pre-dispensed kinases and their respective substrates.[20][21]
- **Kinase Reactions:**
 - Add the inhibitor to each well of the kinase panel plate.
 - Initiate the reactions by adding an ATP/substrate mixture.
 - Incubate for a specified time (e.g., 1 hour).[21]
- **Activity Measurement:** Use a universal kinase activity detection method, such as the ADP-Glo™ assay, which measures the amount of ADP produced.[20][21]
- **Data Analysis:** Calculate the percent inhibition for each kinase. The results are often visualized as a dendrogram or a list of inhibited kinases, providing a comprehensive selectivity profile.

Experimental and Logical Workflows

The discovery and development of aminopyrazole-based inhibitors typically follow a structured workflow, from initial screening to lead optimization.

Kinase Inhibitor Discovery Workflow

This workflow outlines the typical stages in identifying and characterizing a novel kinase inhibitor.



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A typical workflow for kinase inhibitor discovery.

This guide provides a foundational understanding of the therapeutic potential of the aminopyrazole scaffold. The data, protocols, and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation targeted therapies.

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